TMC 435 sodium salt;TMC 435 sodium
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Overview
Description
Simeprevir sodium is a direct-acting antiviral agent used primarily for the treatment of chronic hepatitis C virus (HCV) infection. It is a second-generation NS3/4A protease inhibitor that targets the HCV genotype 1 and 4 . Simeprevir sodium is known for its ability to inhibit the viral protease NS3/4A, which is essential for viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of simeprevir sodium involves multiple steps, including the formation of key intermediates. One improved process for its preparation involves using specific molar ratios of sodium hydroxide and controlling temperature conditions . The synthetic route typically includes the formation of heterocyclic compounds containing nitrogen and sulfur atoms .
Industrial Production Methods
Industrial production of simeprevir sodium focuses on optimizing yield and purity. The process involves large-scale synthesis using controlled reaction conditions to ensure consistency and quality. The use of advanced chromatographic techniques is common to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Simeprevir sodium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidative degradation products.
Reduction: Although less common, reduction reactions can alter the compound’s structure.
Substitution: Substitution reactions are used in the synthesis of simeprevir sodium, particularly in forming its heterocyclic rings.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of simeprevir sodium include sodium hydroxide, various organic solvents, and specific catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include the final active pharmaceutical ingredient (API) simeprevir sodium and its intermediates, which are crucial for its antiviral activity .
Scientific Research Applications
Simeprevir sodium has a wide range of scientific research applications:
Mechanism of Action
Simeprevir sodium exerts its effects by inhibiting the NS3/4A protease, an enzyme crucial for the proteolytic cleavage of the HCV polyprotein into mature viral proteins . By binding to the active site of the protease, simeprevir sodium prevents the replication of the virus, thereby reducing the viral load in infected individuals .
Comparison with Similar Compounds
Similar Compounds
Boceprevir: Another NS3/4A protease inhibitor used for HCV treatment.
Telaprevir: A first-generation protease inhibitor with a similar mechanism of action.
Asunaprevir: A second-generation protease inhibitor with activity against multiple HCV genotypes.
Uniqueness of Simeprevir Sodium
Simeprevir sodium is unique due to its improved resistance profile and higher efficacy in combination therapies compared to first-generation protease inhibitors . It also has a more favorable pharmacokinetic profile, allowing for once-daily dosing .
Properties
Molecular Formula |
C38H47N5NaO7S2 |
---|---|
Molecular Weight |
772.9 g/mol |
InChI |
InChI=1S/C38H47N5O7S2.Na/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25;/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H,41,44)(H,42,46);/b10-8-;/t23-,24-,27-,28-,38-;/m1./s1 |
InChI Key |
SJIUGRVSGNDZRS-MVZLLIIPSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1N=C(C=C2O[C@@H]3C[C@@H]4[C@@H](C3)C(=O)N(CCCC/C=C\[C@@H]5C[C@]5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC.[Na] |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC.[Na] |
Origin of Product |
United States |
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